Acidity Modulation: 5-Chloro Substitution Reduces pKa by Approximately 3.9 Units Relative to Parent Pyridinol
5-Chloro-2-(trifluoromethyl)pyridin-4-OL exhibits a predicted acid dissociation constant (pKa) of 5.73 ± 0.23 , representing a substantial increase in acidity compared to its non-chlorinated parent compound, 2-(trifluoromethyl)pyridin-4-ol (CAS 170886-13-2), which has a calculated pKa of 9.61 [1]. This ~3.9 unit difference in pKa reflects the electron-withdrawing inductive effect of the chlorine substituent at the 5-position, which stabilizes the conjugate base (phenoxide anion) and thereby lowers the energy barrier for deprotonation.
| Evidence Dimension | Acid dissociation constant (pKa) — predicted/calculated values |
|---|---|
| Target Compound Data | pKa = 5.73 ± 0.23 |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridin-4-ol: pKa = 9.61 |
| Quantified Difference | ΔpKa ≈ 3.88 units (target compound is ~3.9 pKa units more acidic) |
| Conditions | Calculated/predicted pKa values; target compound data from ChemicalBook ; comparator data from Chembase (JChem calculated) [1] |
Why This Matters
A 3.9-unit pKa difference translates to a >7,900-fold change in the ratio of ionized to neutral species at a given pH, fundamentally altering solubility, membrane permeability, and protein-binding behavior under physiological or formulation conditions.
- [1] Chembase. 2-(Trifluoromethyl)pyridin-4-ol. Calculated Properties: Acid pKa 9.612301. View Source
